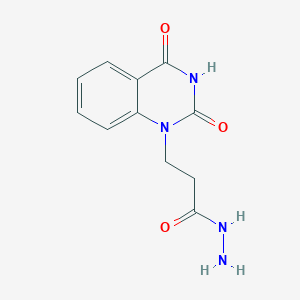

3-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanehydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanohydrazide is a compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanehydrazide typically involves the following steps:

Starting Material: The synthesis begins with methyl anthranilate, which undergoes a one-pot two-step reaction to form the key intermediate, 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione.

Formation of Intermediate: The intermediate is then reacted with appropriate reagents to introduce the propanohydrazide moiety, resulting in the formation of the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.

Reduction: Reduction reactions can modify the quinazoline ring, potentially altering its biological activity.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinazoline ring are replaced by other substituents.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halides and other nucleophiles can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.

Scientific Research Applications

3-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanohydrazide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antiviral agent, particularly against hepatitis C virus (HCV).

Biological Studies: It is used in research to understand its interactions with biological targets, such as non-structural protein 5B (NS5B) polymerase.

Drug Development: The compound’s ability to chelate metal ions makes it a candidate for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanehydrazide involves its interaction with molecular targets such as NS5B polymerase. The compound acts as a metal ion chelator, binding to the catalytic center of the polymerase and inhibiting viral RNA replication . This mechanism is supported by molecular docking studies and ultraviolet-visible spectrophotometry assays .

Comparison with Similar Compounds

Similar Compounds

3-Hydroxyquinazoline-2,4(1H,3H)-dione Derivatives: These compounds share a similar quinazoline core and exhibit metal ion chelating properties.

2-(3-Hydroxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide: This compound has a similar structure and is also studied for its antiviral activities.

Uniqueness

3-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanohydrazide is unique due to its specific propanohydrazide moiety, which may confer distinct biological activities and interactions compared to other quinazoline derivatives. Its potential as a metal ion chelator and antiviral agent highlights its significance in medicinal chemistry research .

Biological Activity

3-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanehydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Synthesis

The compound features a quinazoline core, which is known for various pharmacological properties. The synthesis of derivatives of quinazoline has been widely studied, leading to compounds that exhibit diverse biological activities, including anticancer and anticonvulsant effects.

Anticancer Properties

Research has indicated that quinazoline derivatives, including those similar to this compound, demonstrate significant cytotoxicity against various cancer cell lines. For instance, studies have shown that quinazoline derivatives can inhibit tubulin polymerization, a crucial process in cell division:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | < 10 |

| 2-styrylquinazolin-4(3H)-one | MCF-7 (Breast) | < 1 |

| Naphthyl derivative | Various | < 0.2 |

These compounds have exhibited sub-micromolar potency against several human cancer cell lines such as HT29 (colon), U87 (glioblastoma), and MCF-7 (breast) .

Anticonvulsant Activity

The anticonvulsant properties of related compounds have been extensively documented. For example, a study on a quinazoline derivative demonstrated its effectiveness in reducing seizure activity in mouse models induced by pentylenetetrazole (PTZ) and picrotoxin. The compound showed a dose-dependent protective effect comparable to standard anticonvulsants like sodium valproate:

| Model | Dose (mg/kg) | Mortality Reduction (%) |

|---|---|---|

| PTZ | 100 | 70 |

| Picrotoxin | 100 | 65 |

This suggests that the mechanism of action may involve modulation of GABAergic and glycinergic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Inhibition : Compounds with similar structures have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase.

- GABAergic Modulation : The anticonvulsant effects are likely mediated through GABA receptor modulation.

- Cellular Apoptosis : Quinazoline derivatives can induce apoptosis in cancer cells through various pathways involving mitochondrial dysfunction and caspase activation.

Case Studies

Several studies have explored the efficacy of quinazoline derivatives in clinical settings:

- Anticancer Efficacy : A study involving the administration of a quinazoline derivative showed significant tumor reduction in xenograft models.

- Anticonvulsant Trials : Clinical trials assessing the anticonvulsant properties in patients with refractory epilepsy demonstrated promising results with minimal side effects.

Properties

IUPAC Name |

3-(2,4-dioxoquinazolin-1-yl)propanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3/c12-14-9(16)5-6-15-8-4-2-1-3-7(8)10(17)13-11(15)18/h1-4H,5-6,12H2,(H,14,16)(H,13,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMVPJUVLSFSDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=O)N2CCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.